Agistatin B

Description

Properties

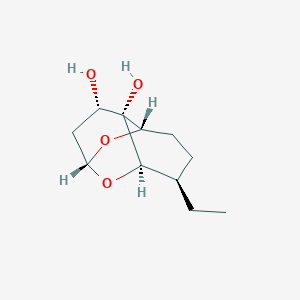

IUPAC Name |

(1R,3R,4R,7S,8R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8+,9-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNRLNAIVJHRND-FSKPYACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C3(C1OC(O2)CC3O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H]2[C@]3([C@@H]1O[C@@H](O2)C[C@@H]3O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Agistatin B: A Comprehensive Technical Review of its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin B, a fungal metabolite derived from Fusarium sp., has garnered attention for its potential as a cholesterol biosynthesis inhibitor. This technical guide provides a detailed overview of the discovery, isolation, and preliminary characterization of this compound. Due to the limited availability of public domain information, this document consolidates the known data and outlines the general methodologies likely employed in its initial investigation. This guide aims to serve as a foundational resource for researchers interested in this compound and other novel fungal metabolites with therapeutic potential.

Introduction

This compound is a mycotoxin classified as a pyranacetal, distinguished by its unique tricyclic structure featuring a ketal moiety at the C-2 position.[1] First identified from a fungal source, it has been primarily investigated for its inhibitory effects on cholesterol synthesis.[1][2][3][4] A European patent application was filed in 1992 for the agistatins as cholesterol biosynthesis-inhibiting metabolites.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₄ | [2][3][5] |

| Molecular Weight | 214.26 g/mol | [2][3][5] |

| Class | Mycotoxin, Pyranacetal | [1] |

| Origin | Fusarium sp. | [1][5] |

Discovery and Isolation

Fermentation of the Producing Organism

The discovery of this compound originated from the screening of fungal metabolites. While the specific fermentation protocol for the Fusarium sp. strain producing this compound is not publicly detailed, a general methodology for the cultivation of filamentous fungi for secondary metabolite production can be outlined.

Experimental Protocol: General Fungal Fermentation

-

Inoculum Preparation: A pure culture of the Fusarium sp. is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a dense sporulation. A spore suspension is then prepared in sterile water or a suitable buffer.

-

Seed Culture: A defined volume of the spore suspension is used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated for a period of 2-3 days to allow for substantial mycelial growth.

-

Production Culture: The seed culture is then transferred to a larger production-scale fermenter containing a production medium optimized for secondary metabolite synthesis.

-

Incubation: The production culture is incubated under controlled conditions of temperature, pH, aeration, and agitation for a specific duration to maximize the yield of this compound.

-

Harvesting: Upon completion of the fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation. The culture broth, containing the secreted this compound, is then processed for extraction.

Extraction and Purification

The isolation of this compound from the fermentation broth likely involves a series of chromatographic techniques. A generalized workflow for the purification of a fungal metabolite like this compound is presented below.

Experimental Protocol: General Isolation and Purification

-

Solvent Extraction: The filtered fermentation broth is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform, or butanol) to partition this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial fractionation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of this compound to a high degree of purity. A reverse-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is commonly used.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the complex tricyclic structure of this compound would have relied on a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₁₁H₁₈O₄).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number of carbon atoms and their chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

X-ray Crystallography: If a suitable crystal of this compound can be obtained, X-ray crystallography would provide unambiguous confirmation of the relative and absolute stereochemistry of the molecule.

Biological Activity: Cholesterol Biosynthesis Inhibition

This compound is reported to be an inhibitor of cholesterol biosynthesis.[1][2][3][4] While the specific target and inhibitory concentration (e.g., IC₅₀) for this compound are not publicly available, a standard assay to determine such activity is the HMG-CoA reductase inhibition assay.

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

-

Assay Principle: The activity of HMG-CoA reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.

-

Reaction Mixture: A typical reaction mixture includes HMG-CoA reductase enzyme, the substrate HMG-CoA, NADPH, and a buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Data Analysis: The rate of NADPH consumption is measured in the presence and absence of this compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Caption: Potential site of action for this compound in the cholesterol pathway.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential therapeutic applications as a cholesterol-lowering agent. The information available in the public domain provides a foundational understanding of its discovery and basic properties. However, significant gaps in the knowledge base remain, particularly concerning its specific mechanism of action, potency, and preclinical efficacy. Further research is warranted to fully elucidate the therapeutic potential of this compound. This would involve a detailed investigation into its specific molecular target within the cholesterol biosynthesis pathway, its in vivo efficacy in animal models of hypercholesterolemia, and a comprehensive toxicological profile. The methodologies outlined in this guide provide a framework for researchers to pursue these future investigations.

References

Agistatin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin B is a fungal metabolite produced by species of the genus Fusarium. It is recognized for its biological activity as an inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known mechanism of action of this compound. Detailed experimental protocols for its isolation and biological evaluation, where available in the public domain, are also presented. Furthermore, this document includes visualizations of the relevant biochemical pathways to aid in understanding its mode of action.

Chemical Structure and Properties

This compound is a mycotoxin with a unique pyranacetal tricycle structure. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₈O₄ | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| CAS Number | 144096-46-8 | [1][2] |

| Systematic Name | (2R,4S,4aR,5R,6R,8aS)-6-ethylhexahydro-2,5-epoxy-2H-1-benzopyran-4,4a(5H)-diol | [3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Soluble in methanol, DMSO, and acetone. | [1] |

| Purity | >95% (commercially available) | [1] |

Biological Activity and Mechanism of Action

This compound is an inhibitor of cholesterol biosynthesis.[1][2] Unlike statins, which target the early rate-limiting enzyme HMG-CoA reductase, this compound acts on a later stage of the cholesterol biosynthesis pathway. Specifically, it is reported to inhibit the conversion of hydroxylated lanosterol to cholesterol.[4]

Signaling Pathway: Cholesterol Biosynthesis from Lanosterol

The conversion of lanosterol to cholesterol is a multi-step process involving several enzymes, primarily located in the endoplasmic reticulum. A key enzyme in this part of the pathway is Lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme responsible for the removal of the 14α-methyl group from lanosterol. Inhibition of this or subsequent steps would lead to an accumulation of lanosterol and its derivatives and a decrease in the production of downstream cholesterol.

Quantitative Biological Activity Data

A thorough search of the available scientific literature did not yield specific IC₅₀ values for the inhibition of cholesterol synthesis or for the direct inhibition of lanosterol 14α-demethylase by this compound. This represents a significant knowledge gap and an opportunity for further research to quantify the potency of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation and biological testing of this compound are not widely available. The following sections provide generalized procedures based on common mycological and biochemical techniques.

Isolation of this compound from Fusarium sp.

The following is a generalized protocol for the isolation of secondary metabolites from fungal cultures. The specific details for this compound would need to be optimized based on the original, but not readily accessible, literature (Goehrt et al., 1996).

Methodology:

-

Fungal Culture: Fusarium sp. (strain FH-A 6239 as per the original discovery) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production (temperature, pH, aeration, and incubation time).

-

Extraction: The culture broth is separated from the mycelia by filtration. Both the filtrate and the mycelial mass are extracted with a suitable organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques to purify this compound. This may involve multiple steps, such as column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC).

Assay for Inhibition of Cholesterol Biosynthesis

A common method to assess the inhibition of cholesterol biosynthesis is to use a cell-based assay with a labeled precursor, such as [¹⁴C]-acetate or [³H]-mevalonate.

Methodology:

-

Cell Culture: A suitable cell line, such as the human hepatoma cell line HepG2, is cultured in appropriate media.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Labeling: A radiolabeled cholesterol precursor (e.g., [¹⁴C]-acetate) is added to the culture medium, and the cells are incubated for a further period to allow for the synthesis of cholesterol.

-

Lipid Extraction: The cells are harvested, and total lipids are extracted using a solvent system such as chloroform:methanol.

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabel incorporated into the cholesterol fraction is quantified using liquid scintillation counting.

-

Data Analysis: The percentage inhibition of cholesterol synthesis at each concentration of this compound is calculated relative to a vehicle-treated control. The IC₅₀ value can then be determined from the dose-response curve.

Conclusion and Future Directions

This compound presents an interesting chemical scaffold with a distinct mechanism of action from widely used statin drugs. Its inhibition of a later stage in the cholesterol biosynthesis pathway may offer different pharmacological profiles and potential therapeutic applications. However, a significant lack of publicly available quantitative data and detailed experimental protocols hinders its further development. Future research should focus on:

-

Elucidating the precise enzymatic target(s) of this compound in the lanosterol to cholesterol conversion pathway.

-

Determining the IC₅₀ values and other kinetic parameters of its inhibitory activity.

-

Fully characterizing its physicochemical properties, including the acquisition and publication of its full spectroscopic data.

-

Developing and publishing a robust and reproducible protocol for its isolation or chemical synthesis.

Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound as a pharmacological tool or a lead compound for drug discovery.

References

- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected cholesterol biosynthesis inhibitors produce accumulation of the intermediate FF-MAS that targets nucleus and activates LXRα in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

Agistatin B: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin B, a mycotoxin originally isolated from the fungus Fusaurus sp., has been identified as a potent inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While research is ongoing, existing evidence points to its role as an inhibitor in the post-lanosterol segment of the cholesterol synthesis pathway. This document collates the available data on its biochemical target, summarizes key experimental findings, and provides detailed methodologies for the assays used to characterize its inhibitory effects. Furthermore, signaling pathway diagrams and experimental workflows are presented to visually articulate the intricate molecular interactions and research processes.

Core Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound functions as an inhibitor of the cholesterol biosynthesis pathway.[1] It is a pyranacetal with a distinctive tricyclic structure. The primary mechanism of action of this compound is the blockage of the conversion of hydroxylated lanosterol to cholesterol. This places its inhibitory activity within the latter stages of the complex cholesterol synthesis cascade, distinguishing it from early-stage inhibitors like statins, which target HMG-CoA reductase.

Proposed Molecular Target

Based on its effect on the conversion of hydroxylated lanosterol, the most probable molecular target of this compound is lanosterol 14α-demethylase (CYP51) , a critical enzyme in the post-lanosterol pathway. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the maturation of the cholesterol molecule. Inhibition of this enzyme leads to an accumulation of lanosterol and its derivatives and a depletion of downstream cholesterol.

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway itself. By inhibiting a key enzymatic step, it disrupts the intricate cascade that leads to the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.

A diagram illustrating the cholesterol biosynthesis pathway and the proposed point of inhibition by this compound is provided below.

While direct evidence of this compound's impact on other signaling pathways is limited, the disruption of cholesterol homeostasis can have broader cellular consequences. Reduced cholesterol levels can affect the integrity and function of cell membranes, including the formation and function of lipid rafts, which are critical for signal transduction of various receptors. Further research is required to elucidate the downstream effects of this compound-mediated cholesterol depletion on other cellular signaling cascades.

Quantitative Data

Currently, there is a notable absence of publicly available, specific quantitative data for this compound, such as IC50 or Ki values, from peer-reviewed scientific literature. Commercial suppliers mention its inhibitory activity but do not provide detailed experimental data. The original patent filed in 1992 for its use as a cholesterol biosynthesis inhibitor may contain such data, but it is not readily accessible in public databases.

For comparative purposes, the table below presents typical IC50 values for other known inhibitors of cholesterol biosynthesis, highlighting the potency of different classes of inhibitors.

| Inhibitor Class | Example Compound | Target Enzyme | Typical IC50 Range (in vitro) |

| Statins | Atorvastatin | HMG-CoA Reductase | 1-10 nM |

| Azole Antifungals (CYP51 inhibitors) | Ketoconazole | Lanosterol 14α-demethylase | 10-100 nM |

| Agistatins (Proposed) | This compound | Lanosterol 14α-demethylase (CYP51) | Data Not Available |

This table is for illustrative purposes and highlights the need for quantitative studies on this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments used to characterize cholesterol biosynthesis inhibitors.

In Vitro Enzyme Inhibition Assay (Hypothetical for this compound)

This protocol describes a general method for assessing the direct inhibitory effect of a compound on a specific enzyme, in this case, lanosterol 14α-demethylase (CYP51).

Objective: To determine the IC50 value of this compound for lanosterol 14α-demethylase.

Materials:

-

Recombinant human lanosterol 14α-demethylase (CYP51)

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection system (e.g., HPLC-MS/MS to measure product formation)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, lanosterol, and NADPH.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the reaction mixture using HPLC-MS/MS to quantify the amount of the demethylated product formed.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Cholesterol Biosynthesis Assay

This protocol outlines a method to measure the rate of de novo cholesterol synthesis in cultured cells and assess the inhibitory effect of a compound.

Objective: To determine the effect of this compound on cholesterol synthesis in a cellular context.

Materials:

-

Mammalian cell line (e.g., HepG2, a human liver cell line)

-

Cell culture medium and supplements

-

[¹⁴C]-Acetate (radiolabeled precursor)

-

This compound

-

Scintillation counter

-

Reagents for lipid extraction (e.g., hexane/isopropanol) and saponification (e.g., ethanolic KOH)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours).

-

Add [¹⁴C]-acetate to the culture medium and incubate for a specific period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

-

Wash the cells to remove unincorporated [¹⁴C]-acetate.

-

Lyse the cells and extract the total lipids.

-

Saponify the lipid extract to hydrolyze cholesteryl esters to free cholesterol.

-

Separate the non-saponifiable lipids (containing the radiolabeled cholesterol).

-

Quantify the amount of ¹⁴C-labeled cholesterol using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration compared to the control.

Conclusion and Future Directions

This compound represents an intriguing natural product with a specific mechanism of action targeting the later stages of cholesterol biosynthesis. Its proposed inhibition of lanosterol 14α-demethylase (CYP51) warrants further investigation to confirm its precise molecular target and to quantify its inhibitory potency. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct these necessary studies.

Future research should focus on:

-

Definitive Target Identification: Utilizing techniques such as affinity chromatography, photo-affinity labeling, or genetic approaches to unequivocally identify the protein target(s) of this compound.

-

Quantitative Potency Determination: Performing rigorous in vitro and cell-based assays to determine the IC50 and Ki values of this compound.

-

Elucidation of Downstream Effects: Investigating the broader cellular consequences of this compound treatment, including its impact on membrane-associated signaling and other cellular processes dependent on cholesterol homeostasis.

-

In Vivo Efficacy and Safety: Evaluating the cholesterol-lowering effects and potential toxicity of this compound in animal models.

A deeper understanding of the mechanism of action of this compound could pave the way for the development of new therapeutic agents for hypercholesterolemia and other diseases where the modulation of cholesterol metabolism is beneficial.

References

Agistatin B: A Fungal Metabolite with Cholesterol-Lowering Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

Agistatin B is a mycotoxin produced by a fungus belonging to the Fusarium genus, a group of filamentous fungi widely distributed in soil and on plants. First patented in 1992 for its ability to inhibit cholesterol biosynthesis, this pyranacetal compound presents a unique tricyclic structure with a characteristic ketal moiety at the C-2 position. Its potential as a pharmacological agent, particularly in the management of hypercholesterolemia, has garnered interest within the scientific community. This guide provides a comprehensive overview of the producing organism, fermentation, purification, and analytical characterization of this compound, alongside its mechanism of action as a cholesterol biosynthesis inhibitor.

Producing Organism and Fermentation

This compound is a secondary metabolite isolated from a strain of Fusarium sp.[1][2][3]. While the specific species and strain details are proprietary and often contained within patent literature, the general methodology for cultivating Fusarium species for the production of secondary metabolites is well-established.

Fermentation Protocol

A generalized fermentation protocol for producing this compound from a Fusarium species can be outlined as follows. It is important to note that optimization of media components and culture conditions is critical for maximizing yield.

1. Inoculum Preparation:

-

A pure culture of the this compound-producing Fusarium sp. is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to generate a sufficient quantity of spores and mycelia.

-

A seed culture is then initiated by transferring a portion of the solid culture into a liquid medium.

2. Production Medium:

-

A suitable liquid fermentation medium is prepared. A typical medium for Fusarium species may contain a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and various mineral salts.

3. Fermentation Conditions:

-

The production medium is inoculated with the seed culture.

-

The fermentation is carried out in a bioreactor under controlled conditions. Key parameters to monitor and control include:

-

Temperature: Typically in the range of 25-30°C.

-

pH: Maintained within a specific range, often starting around neutral and potentially shifting during fermentation.

-

Aeration and Agitation: Adequate oxygen supply and mixing are crucial for fungal growth and metabolite production.

-

4. Monitoring Production:

-

The concentration of this compound in the culture broth and/or mycelia can be monitored throughout the fermentation process using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[4].

The workflow for the fermentation process can be visualized as follows:

References

Agistatin B: A Fungal Metabolite Inhibitor of Cholesterol Biosynthesis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin B is a mycotoxin produced by fungi of the Fusarium genus, notable for its inhibitory effects on cholesterol biosynthesis. This document provides a comprehensive technical overview of this compound, focusing on its natural source, isolation, and biological activity. Due to the limited publicly available information, a detailed total synthesis protocol cannot be provided at this time. This paper aims to consolidate the existing knowledge to support further research and drug development efforts centered on this molecule.

Introduction

Mycotoxins, secondary metabolites produced by fungi, represent a diverse group of natural products with a wide range of biological activities. Among these, this compound has emerged as a molecule of interest due to its specific inhibition of the cholesterol biosynthesis pathway. First identified from a Fusarium species, this compound presents a unique chemical scaffold with potential for development as a hypocholesterolemic agent. This whitepaper synthesizes the available technical information on this compound, with a focus on its isolation from its natural source and its mechanism of action.

Natural Source and Isolation

This compound is a fungal metabolite isolated from the genus Fusarium. While the specific strain has not been consistently reported in publicly accessible literature, a patent discloses the isolation of "Agistatins" from a Fusarium sp.[1].

Fermentation

The production of this compound involves the cultivation of the producing Fusarium strain in a suitable nutrient medium. The specifics of the fermentation process, including media composition, temperature, and aeration, are crucial for optimizing the yield of the target metabolite.

Extraction and Purification

A general protocol for the isolation and purification of Agistatins has been outlined[1]. The process involves the extraction of the fungal biomass and culture broth, followed by a series of chromatographic separations.

Experimental Protocol: General Isolation of Agistatins [1]

-

Extraction: The fungal culture (mycelium and broth) is extracted with a suitable organic solvent to partition the metabolites.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution: A gradient of organic solvents is used to elute the compounds. The fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Figure 1. A generalized workflow for the isolation and purification of this compound from a Fusarium sp. culture.

Chemical Structure and Properties

The chemical structure of this compound is yet to be fully elucidated in widely available scientific literature. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the definitive determination of its structure and stereochemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H18O4 | |

| Molecular Weight | 214.26 g/mol | |

| CAS Number | 144096-46-8 |

Biological Activity: Inhibition of Cholesterol Biosynthesis

This compound is reported to be an inhibitor of cholesterol biosynthesis[1][2]. This activity positions it as a potential therapeutic agent for hypercholesterolemia.

Mechanism of Action

The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively identified in the reviewed literature. Further enzymatic assays are required to pinpoint the specific enzyme inhibited by this mycotoxin.

Figure 2. A simplified diagram illustrating the inhibitory effect of this compound on the cholesterol biosynthesis pathway. The exact point of inhibition is yet to be determined.

Quantitative Activity

Experimental Protocol: In Vitro Cholesterol Biosynthesis Assay (General)

A common method to assess the inhibition of cholesterol biosynthesis involves using radiolabeled precursors in a cell-based or cell-free system.

-

System Preparation: Prepare a liver homogenate or cultured cells (e.g., HepG2) that actively synthesize cholesterol.

-

Incubation: Incubate the system with a radiolabeled cholesterol precursor, such as [14C]-acetate or [3H]-mevalonate, in the presence of varying concentrations of this compound.

-

Lipid Extraction: After incubation, extract the lipids from the reaction mixture.

-

Separation and Quantification: Separate the synthesized cholesterol from the precursor using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Quantify the amount of radiolabeled cholesterol produced at each concentration of this compound to determine the IC50 value.

Total Synthesis

As of the date of this whitepaper, a total synthesis of this compound has not been reported in the peer-reviewed scientific literature. The search for synthetic routes has been frequently confounded by "Agelastatin," a structurally distinct class of marine alkaloids. The development of a synthetic route to this compound would be a significant milestone, enabling the production of larger quantities for further biological evaluation and the synthesis of analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound, a mycotoxin from Fusarium sp., presents an intriguing profile as an inhibitor of cholesterol biosynthesis. While its natural source and a general isolation strategy are known, significant gaps in the knowledge base remain. Future research should focus on:

-

Strain Identification: Precise identification of the Fusarium strain(s) that produce this compound.

-

Protocol Optimization: Development of optimized and detailed fermentation, extraction, and purification protocols.

-

Structural Elucidation: Complete structural determination of this compound, including its absolute stereochemistry.

-

Mechanism of Action: Identification of the specific molecular target of this compound in the cholesterol biosynthesis pathway.

-

Quantitative Biology: Determination of the IC50 value and a comprehensive in vitro and in vivo pharmacological profiling.

-

Total Synthesis: The development of a total synthesis route to enable further research and potential drug development.

Addressing these knowledge gaps will be crucial in unlocking the full therapeutic potential of this compound and its analogues.

References

Agistatin B: An In-depth Technical Review of a Fungal Metabolite with Cholesterol-Lowering and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin B is a naturally occurring polyketide metabolite isolated from the fungus Fusarium sp..[1] Structurally, it is characterized as a pyranacetal with a distinctive tricyclic framework and a ketal moiety at the C-2 position.[1] First patented in 1992 for its cholesterol-lowering properties, this compound has garnered interest for its specific mechanism of action within the cholesterol biosynthesis pathway and its potential as an antifungal agent. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activity, mechanism of action, and other pertinent findings for the research and drug development community.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₄ | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| CAS Number | 144096-46-8 | [2] |

| Origin | Fusarium sp. | [1] |

Biological Activity

Cholesterol Biosynthesis Inhibition

Antifungal Activity

In addition to its effects on cholesterol metabolism, this compound has demonstrated antifungal properties. It has been shown to inhibit the growth of Fusarium graminearum, a pathogenic fungus responsible for head blight in wheat and barley.[3] This suggests potential applications for this compound as an antifungal agent, although detailed studies including Minimum Inhibitory Concentration (MIC) values are not yet published.

Mechanism of Action

This compound exerts its cholesterol-lowering effects by specifically targeting a late-stage step in the cholesterol biosynthesis pathway. It is reported to block the conversion of hydroxylated lanosterol to cholesterol.[3] This mechanism distinguishes it from the widely known statin drugs, which act earlier in the pathway by inhibiting HMG-CoA reductase.

The proposed point of inhibition is downstream of the formation of lanosterol, a key intermediate. The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The following diagram illustrates a simplified overview of the pathway, highlighting the proposed site of action for this compound.

Experimental Protocols

Detailed experimental protocols specifically utilized for the characterization of this compound are not extensively published. However, standard assays for evaluating cholesterol biosynthesis inhibition and antifungal activity can be adapted for its study.

Cholesterol Biosynthesis Inhibition Assay using Radiolabeled Acetate

This assay measures the de novo synthesis of cholesterol by quantifying the incorporation of a radiolabeled precursor.

Objective: To determine the inhibitory effect of this compound on cholesterol synthesis in a cell-based assay.

Materials:

-

Cell line (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-acetate (radiolabeled precursor)

-

Scintillation fluid and counter

-

Reagents for lipid extraction (e.g., hexane:isopropanol) and saponification

Workflow:

Procedure:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2) in multi-well plates and culture until they reach the desired confluency.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized cholesterol.

-

Lipid Extraction: Lyse the cells and extract the total lipids.

-

Saponification and Cholesterol Isolation: Saponify the lipid extract to hydrolyze cholesteryl esters. Isolate the non-saponifiable fraction containing cholesterol.

-

Quantification: Measure the radioactivity of the isolated cholesterol using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of this compound against a target fungal species.

Materials:

-

Target fungal strain (e.g., Fusarium graminearum)

-

Appropriate broth medium (e.g., RPMI-1640)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Workflow:

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the specific fungus.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be determined visually or by measuring the optical density.

Conclusion and Future Directions

This compound represents an intriguing natural product with a distinct mechanism of action as a cholesterol biosynthesis inhibitor and potential as an antifungal agent. Its unique target in the cholesterol pathway, downstream of HMG-CoA reductase, makes it a valuable tool for studying the later stages of cholesterol synthesis and a potential lead for the development of new hypocholesterolemic drugs with a different mode of action than statins.

Significant research is still required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Biological Activity: Determination of IC50 values for cholesterol synthesis inhibition in various cell lines and MIC values against a broader range of fungal pathogens.

-

Enzyme Target Identification: Precise identification and characterization of the enzyme(s) inhibited by this compound in the conversion of hydroxylated lanosterol to cholesterol.

-

Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for further study and the generation of analogs for structure-activity relationship (SAR) studies.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the cholesterol-lowering and antifungal effects of this compound in animal models, along with characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Anticancer Potential: Given the link between cholesterol metabolism and cancer, investigating the cytotoxic effects of this compound against various cancer cell lines is a logical next step.

References

- 1. Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal metabolites with antimicrobial potential isolated ande characterized produced by genus Fusarium: a systematic review of literature | Research, Society and Development [rsdjournal.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

In Vitro Profile of Agistatin B and Other Cholesterol Biosynthesis Inhibitors in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin B: A Profile

This compound is a natural product with a pyranacetal structure.[2] Its primary characterized biological activity is the inhibition of the cholesterol biosynthesis pathway.[1] This mechanism of action places it in a class of compounds that has garnered significant interest for its pleiotropic effects, including potential anti-neoplastic properties.

In Vitro Anti-Cancer Activity of Cholesterol Biosynthesis Inhibitors

The inhibition of cholesterol biosynthesis has emerged as a promising strategy in cancer research. Cancer cells often exhibit upregulated cholesterol metabolism to support rapid proliferation and membrane synthesis.[4] By targeting this pathway, inhibitors can exert anti-proliferative and pro-apoptotic effects. The following sections detail the in vitro anti-cancer activities observed with cholesterol biosynthesis inhibitors, primarily focusing on statins and the oxidosqualene cyclase inhibitor RO 48-8071, as a proxy for understanding the potential effects of this compound.

The following tables summarize the quantitative data on the in vitro anti-cancer effects of various cholesterol biosynthesis inhibitors across different cancer cell lines.

Table 1: Anti-Proliferative Activity of Statins in Various Cancer Cell Lines

| Statin | Cancer Cell Line | Assay Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Atorvastatin | K562 | CCK-8 | ~10 | 48 | [5] |

| Atorvastatin | HL60 | CCK-8 | ~15 | 48 | [5] |

| Simvastatin | MDA-MB-231 | MTT | ~5 | 120 | [6] |

| Simvastatin | SUM159 | MTT | ~2.5 | 120 | [6] |

| Simvastatin | Hs578T | MTT | ~7.5 | 120 | [6] |

| Fluvastatin | A-375 | Not Specified | ~50 | 72 | [7] |

| Rosuvastatin | A-375 | Not Specified | >100 | 72 | [7] |

Table 2: Induction of Apoptosis by Statins in Cancer Cell Lines

| Statin | Cancer Cell Line | Method of Apoptosis Detection | Observations | Reference |

| Simvastatin | MDA-MB-231 | Annexin V-FITC Staining | 38% apoptotic cells at 5 µM (48h) | [8] |

| Simvastatin | SUM159 | Annexin V-FITC Staining | 65% apoptotic cells at 5 µM (48h) | [8] |

| Lovastatin | Hey 1B | Caspase-3 Activity Assay | Significant increase in caspase-3 activity | [9] |

| Atorvastatin | Hey 1B | Caspase-3 Activity Assay | Significant increase in caspase-3 activity | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key experiments commonly used to assess the anti-cancer effects of cholesterol biosynthesis inhibitors.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the cholesterol biosynthesis inhibitor for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Sulforhodamine B (SRB) Assay:

-

Follow steps 1 and 2 of the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye, which binds to cellular proteins.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass.[10]

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with the test compound for the specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity.

-

-

Caspase Activity Assay:

-

Lyse the treated and control cells.

-

Add a caspase-specific substrate conjugated to a fluorophore or chromophore to the cell lysates.

-

Incubate to allow for the cleavage of the substrate by active caspases.

-

Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.[9]

-

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat cells with the compound of interest.

-

Harvest and fix the cells in cold ethanol.

-

Wash the cells and treat them with RNase to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][11]

-

Signaling Pathways and Mechanisms of Action

Cholesterol biosynthesis inhibitors exert their anti-cancer effects by modulating several key signaling pathways. The inhibition of HMG-CoA reductase not only depletes cholesterol but also reduces the levels of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification and function of small GTPases such as Ras and Rho, which are critical for cell growth, proliferation, and survival.

-

PI3K/Akt/mTOR Pathway: Statins have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation. This inhibition can lead to decreased cell growth and induction of apoptosis.

-

RhoA/ROCK Pathway: The depletion of GGPP by statins impairs the function of RhoA, a small GTPase involved in cell motility, invasion, and proliferation. Inactivation of RhoA has been linked to the induction of apoptosis and cell cycle arrest in cancer cells.[12]

-

JNK Pathway: Some statins can induce the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and can lead to apoptosis.[9]

-

Cell Cycle Regulation: Statins can induce cell cycle arrest, often at the G1 phase.[11][12] This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).[12]

Below are Graphviz diagrams illustrating key signaling pathways and a typical experimental workflow for evaluating the in vitro anti-cancer effects of a compound like this compound.

Caption: Inhibition of HMG-CoA reductase by compounds like statins disrupts downstream signaling.

Caption: A typical workflow for in vitro anti-cancer drug screening.

Conclusion and Future Directions

While direct in vitro studies on the anti-cancer properties of this compound are limited, its known function as a cholesterol biosynthesis inhibitor places it within a class of compounds with demonstrated anti-neoplastic potential. The extensive research on statins and other inhibitors of this pathway provides a solid foundation for hypothesizing that this compound may exert anti-proliferative, pro-apoptotic, and cell cycle-disrupting effects on cancer cells.

Future research should focus on systematically evaluating this compound in a panel of cancer cell lines to determine its IC50 values for proliferation and to investigate its ability to induce apoptosis and cell cycle arrest. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this compound. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Frontiers | Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells | springermedizin.de [springermedizin.de]

- 9. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 10. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simvastatin-induced cell cycle arrest through inhibition of STAT3/SKP2 axis and activation of AMPK to promote p27 and p21 accumulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Statin induces apoptosis and cell growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Research of Agistatin B and a Framework for Future Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin B is a naturally occurring mycotoxin, isolated from a fungus, that has been identified as an inhibitor of cholesterol biosynthesis.[1][2] While patented for this purpose in 1992, publicly available, in-depth preclinical data on its specific anti-cancer activity, mechanism of action, and in vivo efficacy remains limited. This guide provides a comprehensive overview of the known information on this compound and constructs a detailed, hypothetical framework for its preclinical evaluation based on the well-established research paradigms for other cholesterol biosynthesis inhibitors, such as statins. The objective is to offer a technical roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Core Concept: Inhibition of Cholesterol Biosynthesis

This compound is reported to inhibit the synthesis of cholesterol.[1][2] The primary pathway for cholesterol production in mammalian cells is the mevalonate pathway. This intricate and highly regulated pathway is not only crucial for cholesterol production but also for the synthesis of other essential isoprenoids. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key regulators of cell growth, differentiation, and survival.

While the precise molecular target of this compound is not extensively detailed in the provided literature, it is suggested to act at a late stage of the pathway, potentially blocking the conversion of hydroxylated lanosterol.[3] This is distinct from statins, which competitively inhibit HMG-CoA reductase (HMGR), the rate-limiting enzyme at an early stage of the pathway.[4][5] Inhibition at any point in this pathway has significant downstream consequences that could be exploited for therapeutic benefit in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Agistatin B: A Technical Guide to Its Putative Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information regarding the safety and toxicity profile of Agistatin B. It is crucial to note that specific, quantitative toxicological data for this compound is largely absent from publicly available scientific literature. Therefore, this guide provides a theoretical safety assessment based on its classification, source, and mechanism of action, highlighting areas where further research is critically needed.

Introduction

This compound is a fungal metabolite, identified as a mycotoxin, isolated from species of the Fusarium genus.[1][2] Its primary known biological activity is the inhibition of cholesterol biosynthesis.[2][3] This profile makes it a molecule of interest for potential therapeutic applications, but also raises significant safety considerations due to its origin and mechanism of action. This technical guide aims to provide a comprehensive overview of the putative safety and toxicity profile of this compound, drawing parallels with related compounds and outlining the necessary experimental investigations to establish a definitive safety profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₄ | [3] |

| Molecular Weight | 214.26 g/mol | [3] |

| CAS Number | 144096-46-8 | [3] |

| Source | Fusarium sp. | [1] |

Non-Clinical Safety and Toxicity

There is a significant lack of specific non-clinical safety and toxicity data for this compound in the public domain. The following sections outline the potential risks based on its classification and mechanism of action, and detail the standard experimental protocols required to assess these risks.

General Toxicity

No formal acute, sub-chronic, or chronic toxicity studies for this compound have been identified. As a mycotoxin produced by Fusarium species, there is a potential for a range of toxic effects. Fusarium mycotoxins are known to cause a wide spectrum of adverse health effects in humans and animals, including but not limited to, gastrointestinal, hematological, and immunological toxicities.[1][4]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

A standard protocol to determine the acute oral toxicity of this compound would involve the following steps:

-

Animal Model: Typically, female rats or mice are used.

-

Dosage: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing depends on the observed toxicity.

-

Administration: The test substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

-

Endpoint: The LD50 (Lethal Dose, 50%) is estimated, which is the dose that is lethal to 50% of the tested animals.

Cytotoxicity

Specific in vitro cytotoxicity data, such as IC50 values against various cell lines, for this compound are not available.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic potential of a compound is the MTT assay:

-

Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) should be selected.

-

Treatment: Cells are incubated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

-

Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Genotoxicity

No genotoxicity or mutagenicity studies for this compound have been reported. Some fungal metabolites are known to have genotoxic potential.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a standard initial screen for mutagenicity:

-

Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains with specific mutations in the histidine or tryptophan operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.

-

Exposure: The tester strains are exposed to various concentrations of this compound.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Developmental and Reproductive Toxicity (DART)

There is no information on the potential developmental or reproductive toxicity of this compound.

Mechanism of Action and Potential On-Target and Off-Target Effects

This compound is an inhibitor of cholesterol biosynthesis.[2] This mechanism is shared by a well-known class of drugs, the statins, although this compound's precise molecular target within the pathway is not specified in the available literature.

Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex, multi-step process essential for cellular function. Inhibition of this pathway can lead to a reduction in cholesterol levels but may also cause the accumulation of precursor molecules, some of which can be toxic.[5][6]

Caption: Simplified cholesterol biosynthesis pathway highlighting potential inhibition.

Potential On-Target Adverse Effects

Inhibition of cholesterol synthesis can lead to adverse effects similar to those observed with statins, including:

-

Myopathy: Muscle pain, weakness, and in rare cases, rhabdomyolysis.

-

Hepatotoxicity: Elevations in liver enzymes.

-

Neurological Effects: While controversial, some reports suggest cognitive effects.

Potential Off-Target Effects

The molecular structure of this compound may allow it to interact with other cellular targets, leading to unforeseen off-target toxicities. A comprehensive screening against a panel of receptors, enzymes, and ion channels would be necessary to investigate this.

Proposed Workflow for Safety and Toxicity Assessment

A logical workflow is essential to systematically evaluate the safety and toxicity of a novel compound like this compound.

Caption: Proposed workflow for the safety and toxicity assessment of this compound.

Conclusion and Future Directions

The current body of public knowledge on the safety and toxicity of this compound is insufficient to support its development for any therapeutic application. While its activity as a cholesterol biosynthesis inhibitor is of scientific interest, its classification as a mycotoxin from Fusarium necessitates a thorough and rigorous toxicological evaluation.

Future research must focus on systematically addressing the data gaps outlined in this guide. A comprehensive in vitro and in vivo toxicological assessment, following established international guidelines (e.g., OECD), is the critical next step to understanding the risk profile of this compound and determining its potential for further development. Researchers and drug development professionals should proceed with caution, prioritizing a comprehensive safety evaluation before committing significant resources to efficacy studies.

References

Methodological & Application

Application Notes and Protocols for Agistatin B

For: Researchers, scientists, and drug development professionals.

Subject: Agistatin B: A Fungal Metabolite and Cholesterol Biosynthesis Inhibitor

Introduction to this compound

This compound is a mycotoxin produced by fungi of the Fusarium genus.[1][2] It is a pyranacetal with an unusual tricyclic structure characterized by a ketal moiety at the C-2 position.[3] The primary biological activity of this compound is the inhibition of cholesterol biosynthesis, making it a subject of interest for research into hypercholesterolemia and related metabolic disorders.[4][5]

Physicochemical Properties of this compound

The known physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | (2R,4S,4aR,5R,6R,8aS)-6-ethylhexahydro-2,5-epoxy-2H-1-benzopyran-4,4a(5H)-diol | [1] |

| Molecular Formula | C₁₁H₁₈O₄ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| CAS Number | 144096-46-8 | [1] |

| Appearance | Solid | [6] |

| Purity | ≥98% (as commercially available) | [1] |

| Storage Conditions | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks or -80°C for 6 months |

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound inhibits cholesterol synthesis by blocking the conversion of hydroxylated lanosterol to cholesterol.[7] This positions it as an inhibitor of one of the later stages of the cholesterol biosynthesis pathway. The pathway is a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol.[3][4] The rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, which is catalyzed by HMG-CoA reductase, the target of statin drugs.[3]

This compound's mechanism, targeting the demethylation of lanosterol, is distinct from that of statins. The enzyme responsible for this step is lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 family.[8][9] By inhibiting this enzyme or a related one in the pathway, this compound prevents the formation of cholesterol from its sterol precursors.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the likely point of action for this compound.

Experimental Protocol: Isolation and Purification of this compound from Fungal Culture

The following is a general protocol for the isolation and purification of secondary metabolites from fungal cultures, which can be adapted for this compound from Fusarium sp.

Fungal Cultivation

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Glucose Minimal Medium) with spores or mycelial fragments of a known this compound-producing Fusarium strain.[10]

-

Fermentation: Incubate the culture in a shaker at an appropriate temperature (e.g., 25-30°C) and agitation speed (e.g., 150-200 rpm) for a period determined by optimization studies to maximize metabolite production (typically several days to weeks).[11][12]

Extraction of this compound

-

Harvesting: Separate the fungal biomass (mycelia) from the culture broth by filtration or centrifugation.

-

Extraction from Broth: Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the metabolite.[10]

-

Extraction from Mycelia: The mycelia can also be extracted to recover intracellular metabolites. This can be done by homogenizing the mycelia in a suitable solvent (e.g., methanol or ethanol) and then performing a liquid-liquid extraction.[11]

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

-

Chromatography: The crude extract is a complex mixture of metabolites and requires further purification. This is typically achieved using chromatographic techniques.

-

Silica Gel Chromatography: A common first step is to subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity.[10]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by techniques like thin-layer chromatography (TLC) or bioassay, can be further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation and Characterization

The purified this compound should be characterized to confirm its identity and purity using standard analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

The following diagram outlines the general workflow for the isolation and purification of this compound.

References

- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Biochemicals - CAT N°: 26600 [bertin-bioreagent.com]

- 3. med.libretexts.org [med.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|144096-46-8|MSDS [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Agistatin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the purification of Agistatin B, a fungal metabolite identified as a potent inhibitor of cholesterol biosynthesis. The protocols described herein are based on established methodologies for the isolation of fungal secondary metabolites and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a mycotoxin that has garnered significant interest due to its inhibitory effects on the cholesterol biosynthesis pathway. Initially reported to be isolated from a Fusarium species, subsequent research has pointed to Penicillium fellutanum as the producing organism. Its unique structure and biological activity make it a valuable compound for further investigation as a potential therapeutic agent.

General Purification Strategy

The purification of this compound from fungal culture follows a multi-step process involving fermentation, extraction, and chromatography. The overall workflow is designed to isolate the compound of interest from a complex mixture of other metabolites produced by the fungus.

Experimental Workflow for this compound Purification

Caption: A generalized workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound.

Fungal Fermentation

Objective: To cultivate Penicillium fellutanum for the production of this compound.

Materials:

-

Penicillium fellutanum culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Shaking incubator

Protocol:

-

Inoculate Penicillium fellutanum onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

-

Prepare a spore suspension by adding sterile water to the PDA plate and gently scraping the surface.

-

Use the spore suspension to inoculate a starter culture in PDB.

-

Incubate the starter culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

Use the starter culture to inoculate large-scale fermentation flasks containing PDB.

-

Incubate the production culture under the same conditions for 14-21 days.

Extraction

Objective: To extract this compound and other secondary metabolites from the fungal culture.

Materials:

-

Fungal culture broth and mycelia

-

Ethyl acetate or Dichloromethane

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separate the mycelia from the culture broth by filtration.

-

Lyophilize (freeze-dry) the mycelia.

-

Extract the lyophilized mycelia and the culture filtrate separately with an equal volume of ethyl acetate or dichloromethane.

-

Repeat the extraction process three times to ensure maximum recovery.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

Objective: To isolate and purify this compound from the crude extract.

This stage typically involves a combination of different chromatographic techniques.

3.3.1. Column Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions containing the compound of interest based on TLC analysis.

-

3.3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Detection: UV detector (wavelength to be determined based on the UV-Vis spectrum of this compound).

-

Procedure:

-

Dissolve the partially purified fraction from column chromatography in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run a gradient elution to separate the components.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained during a typical purification process.

| Purification Step | Total Weight (mg) | This compound Purity (%) | Overall Yield (%) |

| Crude Extract | 5000 | ~5 | 100 |

| Silica Gel Column Fraction | 500 | ~40 | 40 |

| HPLC Purified this compound | 150 | >98 | 30 |

Signaling Pathway of this compound in Cholesterol Biosynthesis Inhibition

This compound inhibits cholesterol biosynthesis, a pathway crucial for cellular function. While the precise molecular target of this compound within this pathway has not been definitively elucidated in the available literature, it is known to interfere with one of the key enzymatic steps. The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. A simplified representation of this pathway, highlighting potential points of inhibition, is provided below.

Cholesterol Biosynthesis Pathway and Potential Inhibition by this compound

Caption: Simplified cholesterol biosynthesis pathway with potential inhibition points for this compound.

Mechanism of Action: The primary mechanism by which many fungal metabolites inhibit cholesterol synthesis is through the competitive inhibition of key enzymes such as HMG-CoA reductase or squalene synthase.

-

HMG-CoA Reductase Inhibition: This is the rate-limiting step in the cholesterol biosynthesis pathway. Inhibition of this enzyme leads to a significant reduction in the downstream production of cholesterol.

-

Squalene Synthase Inhibition: This enzyme catalyzes the first committed step in cholesterol synthesis. Inhibiting this enzyme would also effectively block the pathway.

Further research is required to pinpoint the exact molecular target and the detailed kinetics of this compound's inhibitory action.

Conclusion

The protocols and information provided in these application notes offer a foundational guide for the successful purification and preliminary characterization of this compound. Researchers are encouraged to optimize these protocols based on their specific experimental conditions and available instrumentation. The potent biological activity of this compound warrants further investigation to fully understand its therapeutic potential.

Application Notes and Protocols for Agistatin B Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction